4-Chloropyrrolo[2,1-f][1,2,4]triazine
CAS No.: 888720-29-4
Cat. No.: VC21119561
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloropyrrolo[2,1-f][1,2,4]triazine - 888720-29-4](/images/no_structure.jpg)
CAS No. | 888720-29-4 |
---|---|
Molecular Formula | C6H4ClN3 |
Molecular Weight | 153.57 g/mol |
IUPAC Name | 4-chloropyrrolo[2,1-f][1,2,4]triazine |
Standard InChI | InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H |
Standard InChI Key | ONTLBVKRDUFQFP-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C1)C(=NC=N2)Cl |
Canonical SMILES | C1=CN2C(=C1)C(=NC=N2)Cl |
Chemical Properties and Structure
Molecular Information
4-Chloropyrrolo[2,1-f] triazine possesses distinct molecular characteristics that define its chemical behavior and potential applications. The compound has been well-characterized in terms of its fundamental chemical parameters, which are summarized in Table 1.
Table 1: Molecular Information of 4-Chloropyrrolo[2,1-f] triazine
Property | Value |
---|---|
CAS Number | 888720-29-4 |
Molecular Formula | C₆H₄ClN₃ |
Molecular Weight | 153.569 g/mol |
Exact Mass | 153.009369 |
Synonyms | Pyrrolo[2,1-f] triazine, 4-chloro- |
Physical Properties
The physical properties of 4-chloropyrrolo[2,1-f] triazine provide insight into its behavior under various conditions, which is crucial for developing efficient handling and processing protocols. Table 2 presents the key physical properties of this compound based on available research data.
Table 2: Physical Properties of 4-Chloropyrrolo[2,1-f] triazine
Property | Value |
---|---|
Density | 1.5±0.1 g/cm³ |
Polar Surface Area (PSA) | 30.19000 |
LogP | 0.94 |
Index of Refraction | 1.713 |
Physical State | Solid (inferred) |
The compound's moderate LogP value of 0.94 suggests a balance between hydrophilicity and lipophilicity, which may be advantageous for various pharmaceutical applications . The polar surface area value provides insight into the compound's potential for penetrating cell membranes, an important consideration in drug development.
Structure and Bonding
The molecular structure of 4-chloropyrrolo[2,1-f] triazine features a fused bicyclic system consisting of a pyrrole ring attached to a triazine moiety. The chlorine atom at the 4-position represents a key reactive site for further functionalization. Figure 1 would typically illustrate this structure, showing the atom connectivity and bonding pattern.
Related Compounds and Derivatives
Pyrrolo[2,1-f] triazine Core
The pyrrolo[2,1-f] triazine scaffold represents the core structure from which 4-chloropyrrolo[2,1-f] triazine is derived. This parent compound has been identified as an important regulatory starting material in the production of the antiviral drug remdesivir, highlighting the significance of this structural class in pharmaceutical development .
The relationship between the parent compound and its chlorinated derivative provides insight into the effects of substitution on the core scaffold's properties and reactivity, which can guide the development of additional functional derivatives.
Cyano Derivatives
Several cyano-substituted derivatives of 4-chloropyrrolo[2,1-f] triazine have been reported in the literature, including 4-chloropyrrolo[2,1-f] triazine-5-carbonitrile and related compounds. These derivatives feature additional functional groups that modify their chemical and biological properties.
The 5-carbonitrile derivative (C₇H₃ClN₄) has a molecular weight of 178.58 g/mol and represents an example of further functionalization of the core scaffold . These cyano derivatives potentially offer distinct reactivity patterns and biological activities compared to the parent chlorinated compound.
Table 3 compares some key properties of 4-chloropyrrolo[2,1-f] triazine and its cyano derivative.
Table 3: Comparison of 4-Chloropyrrolo[2,1-f] triazine and Its 5-Carbonitrile Derivative
Property | 4-Chloropyrrolo[2,1-f] triazine | 4-Chloropyrrolo[2,1-f] triazine-5-carbonitrile |
---|---|---|
Molecular Formula | C₆H₄ClN₃ | C₇H₃ClN₄ |
Molecular Weight | 153.569 g/mol | 178.58 g/mol |
CAS Number | 888720-29-4 | 1263286-52-7 |
The structural variations among these related compounds demonstrate the versatility of the pyrrolo[2,1-f] triazine scaffold and its potential for diverse applications in chemical research and pharmaceutical development.
Future Research Directions
The current research landscape for 4-chloropyrrolo[2,1-f] triazine presents several promising avenues for further investigation. Future research efforts could focus on:
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Development of improved synthetic methodologies with higher yields and lower environmental impact
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Exploration of alternative functionalization strategies beyond the chloro substituent
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Investigation of potential biological activities through systematic screening programs
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Application in the synthesis of novel pharmaceutical candidates, particularly in antiviral research
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Structure-activity relationship studies to elucidate the effects of various substitution patterns on biological activity
Additionally, computational studies could provide valuable insights into the electronic properties and reactivity of 4-chloropyrrolo[2,1-f] triazine, guiding experimental efforts and facilitating rational design of derivatives with enhanced properties.
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